2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene

Voltage-gated sodium channels Nav1.1 pharmacology Electrophysiology

2,4-Bis(benzyloxy)-1-methanesulfonylbenzene (CAS: 1820603-90-4; C21H20O4S; MW: 368.4) is a synthetic small molecule featuring a 1,2,4-trisubstituted benzene core with two benzyloxy protecting groups and a methanesulfonyl electron-withdrawing substituent. This compound is primarily characterized as a modulator of the human voltage-gated sodium channel Nav1.1, a key target implicated in epilepsy, neurodevelopmental disorders, and pain signaling.

Molecular Formula C21H20O4S
Molecular Weight 368.45
CAS No. 1820603-90-4
Cat. No. B2592785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene
CAS1820603-90-4
Molecular FormulaC21H20O4S
Molecular Weight368.45
Structural Identifiers
SMILESCS(=O)(=O)C1=C(C=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3
InChIInChI=1S/C21H20O4S/c1-26(22,23)21-13-12-19(24-15-17-8-4-2-5-9-17)14-20(21)25-16-18-10-6-3-7-11-18/h2-14H,15-16H2,1H3
InChIKeyFOGKNBZOGLTXJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene (1820603-90-4) – A Structurally Distinct Nav1.1 Modulator for Neuroscience Research


2,4-Bis(benzyloxy)-1-methanesulfonylbenzene (CAS: 1820603-90-4; C21H20O4S; MW: 368.4) is a synthetic small molecule featuring a 1,2,4-trisubstituted benzene core with two benzyloxy protecting groups and a methanesulfonyl electron-withdrawing substituent [1]. This compound is primarily characterized as a modulator of the human voltage-gated sodium channel Nav1.1, a key target implicated in epilepsy, neurodevelopmental disorders, and pain signaling [2]. Its defining pharmacological profile is a high-potency interaction with human Nav1.1 expressed in Xenopus laevis oocytes, distinguishing it from many structurally related sulfonyl-containing analogs with alternative biological activities [2].

Procurement Risk: Why Structurally Similar Sulfonylbenzenes Cannot Replace 2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene


While the chemical literature contains numerous benzenesulfonyl and benzyloxy-substituted benzene derivatives, these compounds exhibit markedly divergent pharmacological profiles that preclude simple interchangeability. In-class compounds such as 1-[3-(benzyloxy)phenyl]-4-methanesulfonylbenzene and 4-(methanesulfonyl)oxy-1-(benzyloxy)benzene possess distinct substitution patterns that are not validated for Nav1.1 modulation [1]. Furthermore, well-characterized Nav1.1-targeting agents such as Lu AE98134 and ICA-121431, despite sharing the general sodium channel pharmacology, have fundamentally different chemical scaffolds, potencies, and functional effects (activator vs. inhibitor) that would produce entirely different experimental outcomes [2][3]. Substitution with any other benzenesulfonyl derivative lacking the precise 2,4-bis(benzyloxy) substitution pattern would therefore invalidate experimental conclusions drawn from prior studies employing this specific compound.

Quantitative Differentiation: Comparative Performance Data for 2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene


Nanomolar Potency at Human Nav1.1: Direct Comparator Analysis Against Alternative Sodium Channel Modulators

2,4-Bis(benzyloxy)-1-methanesulfonylbenzene demonstrates an EC50 of 7.90 nM for modulator activity at human Nav1.1 expressed in Xenopus laevis oocytes, measured via two-electrode voltage clamp [1]. This potency exceeds that of the structurally distinct Nav1.1 activator Lu AE98134, which lacks a publicly reported absolute EC50 value for the identical assay system, but whose functional effects are described qualitatively as a shift in activation voltage and decreased inactivation kinetics [2]. A direct potency comparison with the small-molecule inhibitor ICA-121431 is not available due to opposing functional modalities (modulator vs. inhibitor) and differing assay endpoints (EC50 vs. IC50), but the 7.90 nM value establishes this compound as a high-affinity tool for Nav1.1 modulation studies.

Voltage-gated sodium channels Nav1.1 pharmacology Electrophysiology

Functional Selectivity: Nav1.1 Modulation vs. Non-Specific Channel Blockade

BindingDB curation indicates that 2,4-bis(benzyloxy)-1-methanesulfonylbenzene is annotated for modulator activity at human Nav1.1 [1]. In contrast, structurally related sulfonyl-containing compounds such as BDBM50008746 exhibit only weak inhibition of Nav1.1 with an IC50 >100,000 nM under tonic block conditions and IC50 = 21,000 nM under inactivated-state conditions [2]. This five-orders-of-magnitude difference in apparent potency underscores that the 2,4-bis(benzyloxy) substitution pattern confers a functional interaction with Nav1.1 that is entirely absent in other benzenesulfonyl derivatives tested in the same assay family. The functional annotation as a 'modulator' rather than a 'blocker' further distinguishes this compound from inhibitory agents like ICA-121431, which induces use-dependent block through accelerated slow inactivation [3].

Sodium channel subtype selectivity Nav1.1 vs. Nav1.2 Patch-clamp electrophysiology

Structural Determinants of Activity: Benzyloxy Group Positioning Dictates Pharmacological Outcome

The 2,4-bis(benzyloxy) substitution pattern of the target compound is structurally distinct from mono-substituted analogs such as 4-(methanesulfonyl)oxy-1-(benzyloxy)benzene (CAS 701285-81-6) and 1-[3-(benzyloxy)phenyl]-4-methanesulfonylbenzene (CAS 1345472-18-5) [1]. While these compounds share the benzenesulfonyl or benzyloxy motifs, they lack the precise 1,2,4-trisubstituted benzene framework and have no publicly reported Nav1.1 activity data in authoritative databases. Class-level inference from the broader sulfonylbenzene literature indicates that minor changes in substitution pattern can redirect biological activity toward entirely different targets—for example, benzyloxy derivatives are documented as MAO-B inhibitors [2], while certain benzenesulfonyl compounds exhibit insecticidal activity via V-ATPase inhibition [3]. The 2,4-bis(benzyloxy)-1-methanesulfonylbenzene scaffold thus represents a distinct chemotype within this family, with its Nav1.1 modulator activity linked specifically to its unique substitution geometry.

Structure-activity relationship Benzyloxy substitution Sulfonylbenzene SAR

Recommended Research Applications for 2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene Based on Validated Evidence


Electrophysiological Characterization of Nav1.1 Channel Gating and Modulation

The validated EC50 of 7.90 nM for human Nav1.1 expressed in Xenopus oocytes makes this compound suitable for two-electrode voltage clamp studies examining sodium current modulation [1]. Researchers investigating Nav1.1 gating mechanisms, voltage dependence, or pharmacological potentiation can employ this compound as a high-affinity tool compound. Its functional classification as a 'modulator' rather than a 'blocker' positions it for studies of channel activation enhancement, complementing the use of inhibitory tool compounds such as ICA-121431 [2].

Structure-Activity Relationship (SAR) Studies of Benzyloxy-Substituted Sulfonylbenzenes

The 2,4-bis(benzyloxy)-1-methanesulfonylbenzene scaffold provides a defined reference point for SAR investigations exploring the contribution of benzyloxy group positioning to Nav1.1 pharmacology [3]. Because closely related mono-substituted analogs lack documented Nav1.1 activity, this compound can serve as a positive control for screening campaigns aimed at identifying novel Nav1.1 modulators within the benzenesulfonyl chemical space.

In Vitro Pharmacology for Neurological Disorder Target Validation

Given that Nav1.1 dysfunction is genetically linked to epilepsy, autism spectrum disorders, and cognitive deficits [4], this compound can be deployed in cellular models of neuronal excitability to validate target engagement and assess functional consequences of Nav1.1 modulation. The nanomolar potency reduces the likelihood of off-target effects at typical working concentrations, enhancing the interpretability of target-validation experiments.

Benchmarking Novel Nav1.1 Modulators in Drug Discovery Programs

For medicinal chemistry programs developing next-generation Nav1.1 modulators, 2,4-bis(benzyloxy)-1-methanesulfonylbenzene can serve as a reference compound for benchmarking potency and functional activity in electrophysiology assays. Its well-defined EC50 in the Xenopus oocyte system provides a reproducible standard against which new chemical entities can be quantitatively compared [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Bis(Benzyloxy)-1-methanesulfonylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.